molecular formula C20H24N4O3S B5650081 (4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5650081
M. Wt: 400.5 g/mol
InChI Key: CRBAPPNFJFMSCM-MSOLQXFVSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidines and their derivatives often involves cyclocondensation reactions, starting from specific precursors like pyrazolo[1,5-a]pyrimidine derivatives with various reagents. For instance, the reaction of ethoxycarbonyl derivatives with hydrazine hydrate in acetic acid solution can lead to the formation of substituted pyrazolo[1,5-a]pyrimidines. Such reactions may involve intramolecular cyclization, as seen in the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines (Chimichi et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using NMR spectroscopy and X-ray diffraction analysis. For example, the structure of N-methyl derivatives formed from the treatment of pyrazolo[1,5-a]pyrimidines with dimethyl sulfate has been established using these methods. X-ray crystallography, in particular, provides detailed insights into the arrangement of atoms within the molecule and can help elucidate reaction mechanisms based on structural data (Chimichi et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving compounds with pyrazolo[1,5-a]pyrimidine moieties can lead to a variety of derivatives, demonstrating the chemical versatility of these compounds. For example, their reaction with different reagents can lead to the formation of diverse structures with potential biological activities. The ability to undergo various chemical transformations makes these compounds suitable candidates for further chemical modifications and optimizations (Gad-Elkareem et al., 2011).

properties

IUPAC Name

[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-23-9-10-24(18-13-28(26,27)12-17(18)23)20(25)16-11-21-14(2)22-19(16)15-7-5-4-6-8-15/h4-8,11,17-18H,3,9-10,12-13H2,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBAPPNFJFMSCM-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C(N=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C(N=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-ethyl-4-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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